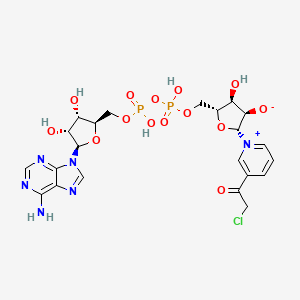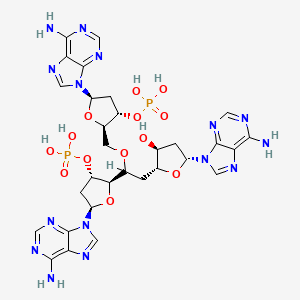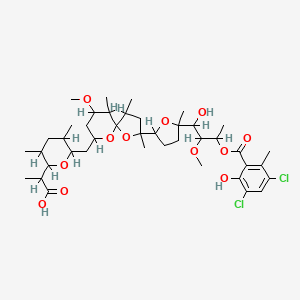
Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester is a chemical compound with a complex structure that includes phosphorus, sulfur, oxygen, and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester typically involves the reaction of phosphorodithioic acid derivatives with appropriate methylating agents. One common method includes the esterification of phosphorodithioic acid with methanol in the presence of a catalyst such as trimethylchlorosilane . This reaction is carried out under mild conditions and yields the desired ester with good to excellent efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: This compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of pesticides, lubricants, and other industrial chemicals
Mecanismo De Acción
The mechanism by which Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. The presence of phosphorus and sulfur atoms allows it to form strong bonds with metal ions and other reactive sites in biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: Similar in structure but with different ester groups.
Phosphorodithioic acid, O,O,S-trimethyl ester: Contains trimethyl groups instead of the methylamino-oxoethyl group.
Uniqueness
Phosphorodithioic acid, O-methyl S-(2-(methylamino)-2-oxoethyl) ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
2700-77-8 |
|---|---|
Fórmula molecular |
C4H10NO3PS2 |
Peso molecular |
215.2 g/mol |
Nombre IUPAC |
2-[hydroxy(methoxy)phosphinothioyl]sulfanyl-N-methylacetamide |
InChI |
InChI=1S/C4H10NO3PS2/c1-5-4(6)3-11-9(7,10)8-2/h3H2,1-2H3,(H,5,6)(H,7,10) |
Clave InChI |
XEXKOGVVDDWSQB-UHFFFAOYSA-N |
SMILES |
CNC(=O)CSP(=S)(O)OC |
SMILES canónico |
CNC(=O)CSP(=S)(O)OC |
Números CAS relacionados |
20253-72-9 (potassium salt) |
Sinónimos |
O-demethyldimethoate O-demethyldimethoate potassium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-({[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}METHYL)OXAN-2-YL (4AS,6AS,6BR,9R,10S,12AR)-10-{[(2S,3R,4S,5S)-3-{[(2S,3R,4R,5S,6S)-3,5-DIHYDROXY-6-METHYL-4-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXAN-2-YL]OXY}-4,5-DIHYDROXYOXAN-2-YL]OXY}-9-(HYDROXYMETHYL)-2,2,6A,6B,9,12A-HEXAMETHYL-1,3,4,5,6,7,8,8A,10,11,12,12B,13,14B-TETRADECAHYDROPICENE-4A-CARBOXYLATE](/img/structure/B1231834.png)

![2-[(5,6-Dimethyl-2-propyl-4-thieno[2,3-d]pyrimidinyl)thio]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B1231838.png)
![1-(2-Methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]ethanone](/img/structure/B1231841.png)
